molecular formula C15H12BrNO2 B14166350 4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile CAS No. 52805-35-3

4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile

Cat. No.: B14166350
CAS No.: 52805-35-3
M. Wt: 318.16 g/mol
InChI Key: ZFOMEPKTOQTNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzyloxy group, a bromine atom, and a methoxy group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile typically involves multiple steps. One common method is the bromination of 4-(Benzyloxy)-3-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety, and maximizing yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products:

    Oxidation: Benzoquinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-(Benzyloxy)-3-bromo-5-methoxybenzonitrile is not fully understood. it is known to interact with various molecular targets through its functional groups. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electrophile in chemical reactions .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 4-(Benzyloxy)phenol

Comparison: The combination of the benzyloxy, methoxy, and nitrile groups also provides a versatile scaffold for further chemical modifications .

Properties

CAS No.

52805-35-3

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

3-bromo-5-methoxy-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C15H12BrNO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3

InChI Key

ZFOMEPKTOQTNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.